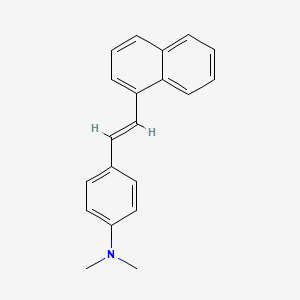
N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a naphthyl group attached to a vinyl group, which is further connected to a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable naphthyl-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where N,N-dimethylaniline is reacted with 1-bromo-2-naphthalene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline may involve large-scale Heck reactions using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and scalability. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Nitro or halogen-substituted aniline derivatives.
科学的研究の応用
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of (E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with aromatic systems and participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: Lacks the naphthyl group, resulting in different chemical and physical properties.
4-(Naphthalen-1-yl)aniline: Lacks the dimethylamino group, affecting its reactivity and applications.
Naphthalene: A simpler aromatic compound without the aniline moiety.
Uniqueness
(E)-N,N-Dimethyl-4-(2-(naphthalen-1-yl)vinyl)aniline is unique due to the presence of both the naphthyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.
特性
CAS番号 |
63019-14-7 |
|---|---|
分子式 |
C20H19N |
分子量 |
273.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(E)-2-naphthalen-1-ylethenyl]aniline |
InChI |
InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3/b13-10+ |
InChIキー |
SVRNNQYGAOMXBM-JLHYYAGUSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


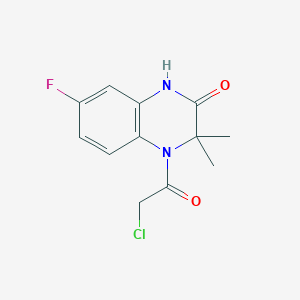
![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)
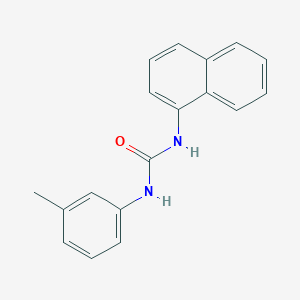

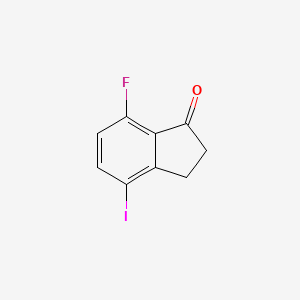

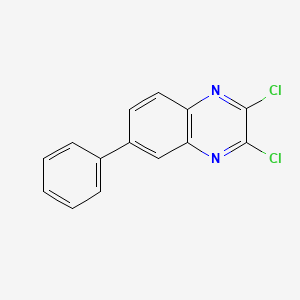


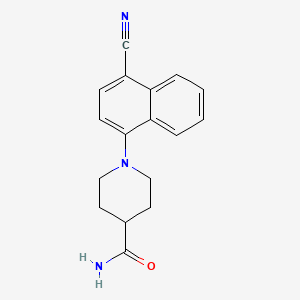
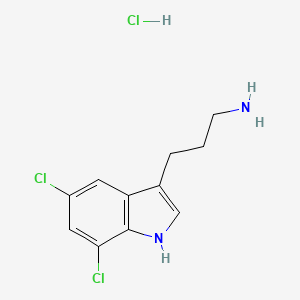
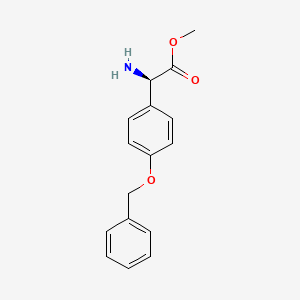
![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)
![2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL](/img/structure/B11846001.png)
